5-(6)-Carboxy RhodFluor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

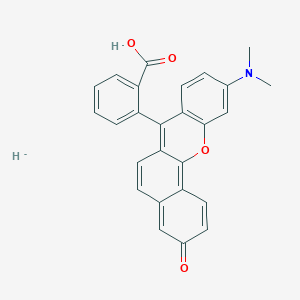

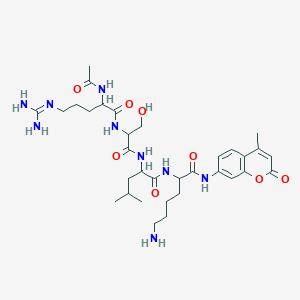

The synthesis of carboxy-seminaphthorhodafluor-1 involves the reaction of seminaphthorhodafluor with carboxylic acid derivatives. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the stability and purity of the final product .

Industrial Production Methods

In industrial settings, carboxy-seminaphthorhodafluor-1 is produced through a series of chemical reactions involving high-purity reagents and solvents. The process includes multiple purification steps to remove any impurities and ensure the consistency of the product. The final compound is often provided as a lyophilized solid, which can be stored at room temperature or frozen to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Carboxy-seminaphthorhodafluor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the pH of the environment, which affects the emission spectrum of the compound .

Common Reagents and Conditions

Common reagents used in reactions involving carboxy-seminaphthorhodafluor-1 include dimethyl sulfoxide, potassium phosphate buffers, and various acids and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving carboxy-seminaphthorhodafluor-1 depend on the specific reagents and conditions used. For example, in the presence of strong acids, the compound may undergo protonation, resulting in a shift in its emission spectrum .

Scientific Research Applications

Carboxy-seminaphthorhodafluor-1 is widely used in scientific research due to its unique properties as a pH indicator. Some of its key applications include:

Mechanism of Action

Carboxy-seminaphthorhodafluor-1 exerts its effects through a pH-dependent shift in its emission spectrum. When excited at specific wavelengths, the compound emits fluorescence at different wavelengths depending on the pH of the environment. This property allows researchers to accurately measure pH changes by monitoring the ratio of fluorescence intensities at two emission wavelengths .

Comparison with Similar Compounds

Carboxy-seminaphthorhodafluor-1 is unique due to its long-wavelength emission and high sensitivity to pH changes within the range of 7 to 8. Similar compounds include:

Carboxy-seminaphthorhodafluor-4F: A fluorinated derivative with lower pH sensitivity maxima.

Carboxy-seminaphthorhodafluor-5F: Another fluorinated derivative with similar properties but different pH sensitivity.

Carboxyfluorescein diacetate, succinimidyl ester: A green-fluorescent dye used for similar applications but with different spectral properties.

Carboxy-seminaphthorhodafluor-1 stands out due to its ability to provide accurate pH measurements in environments where other dyes may not be as effective.

Properties

Molecular Formula |

C26H20NO4- |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid;hydride |

InChI |

InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1 |

InChI Key |

XULVEFCFZBLKOP-UHFFFAOYSA-N |

Canonical SMILES |

[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12320751.png)

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)

![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)

![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)

![1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12320825.png)

![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)

![6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12320844.png)